Roxindole

Content Navigation

Standard D2 agonists confound postsynaptic signaling in autoreceptor assays. Roxindole solves this with selective presynaptic D2/D3 autoreceptor agonism and 5-HT1A partial agonism.

- D2 partial agonist (Emax 10.5%), D3 full agonist

- 5-HT1A partial agonist (pKi 9.42) & serotonin reuptake inhibitor

- ≥98% HPLC purity, stable in 10mM DMSO at -20°C for 12 months

CAS Number

Product Name

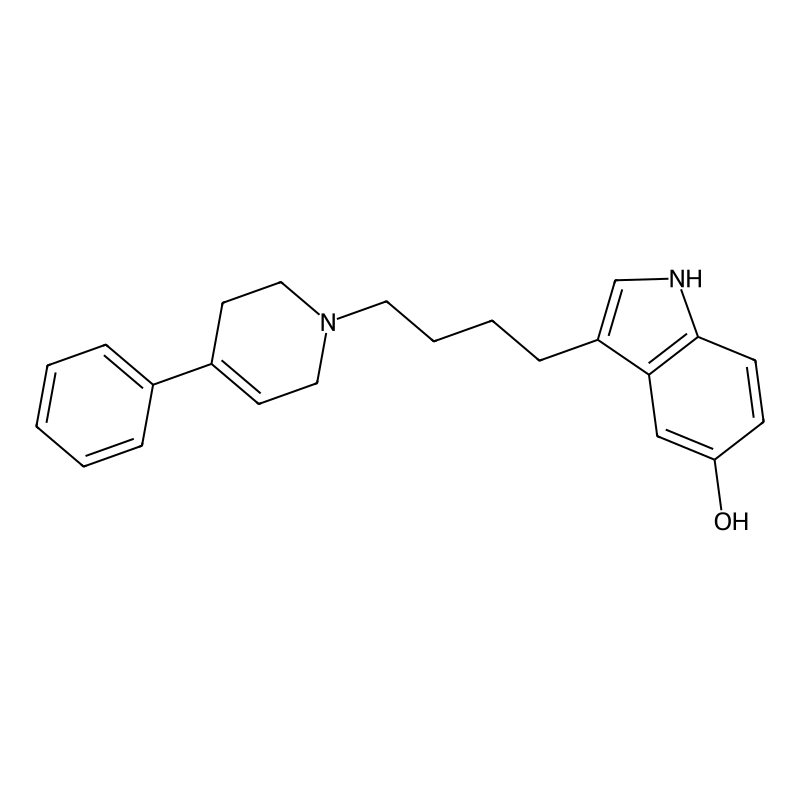

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Roxindole (EMD 49980) is a specialized indolyl-butylamine derivative characterized by its potent, selective presynaptic dopamine D2/D3 autoreceptor agonism and dual serotonergic activity, including 5-HT1A partial agonism and serotonin reuptake inhibition [1]. For procurement and assay standardization, it is highly valued as a reference ligand that isolates presynaptic autoreceptor pathways from postsynaptic D2 activation, a distinction difficult to achieve with traditional broad-spectrum agonists [1]. Commercially available in high-purity hydrochloride salt forms (≥98% HPLC), it offers the requisite solubility and long-term stability in DMSO stock solutions necessary for reproducible high-throughput neuropharmacological screening and receptor binding assays.

Research Fit

Substituting Roxindole with common in-class alternatives like quinpirole, haloperidol, or pramipexole fundamentally alters assay outcomes due to distinct receptor efficacy profiles [1]. While quinpirole acts as a full or hyper-efficacious agonist at D2 receptors, Roxindole functions as a highly restricted partial agonist at D2 sites, effectively acting as an antagonist at postsynaptic D2 receptors while maintaining D3 activation [1]. Furthermore, generic dopaminergic substitutes lack Roxindole's nanomolar affinity for the 5-HT1A receptor and the serotonin transporter. Using a generic D2/D3 agonist in dual-pathway neuropharmacology models will fail to replicate the precise autoreceptor-selective and serotonergic-modulating baseline required for advanced psychiatric and neurodegenerative disease modeling.

Substitution Risk

Superior D3 vs D2 Functional Selectivity Over Quinpirole

In [35S]GTPgammaS binding assays, Roxindole demonstrates a highly restricted partial agonism at recombinant human D2 receptors compared to the standard agonist quinpirole[1]. While quinpirole over-stimulates the D2 receptor, Roxindole's minimal activation profile allows it to potently block dopamine-stimulated binding at hD2 receptors (pKB = 9.05), isolating D3 and autoreceptor activity [1].

| Evidence Dimension | Maximal efficacy (Emax) at recombinant human D2 receptors (relative to dopamine = 100%) |

| Target Compound Data | Roxindole: Emax = 10.5% |

| Comparator Or Baseline | Quinpirole: Emax = 132% |

| Quantified Difference | 12.5-fold lower D2 maximal efficacy for Roxindole, preventing postsynaptic hyper-activation. |

| Conditions | [35S]GTPgammaS binding experiments at recombinant human D2 receptors. |

Procuring Roxindole provides an essential tool for isolating D3-mediated responses without confounding postsynaptic D2 hyper-activation, a critical requirement for selective autoreceptor screening.

High-Affinity 5-HT1A Partial Agonism Absent in Standard D2 Agonists

Roxindole acts as a potent dual-action ligand, exhibiting high affinity and partial agonism at the 5-HT1A receptor, a property completely absent in standard dopaminergic comparators like quinpirole[1]. This dual mechanism is essential for modeling complex neuropharmacological interactions without requiring multi-compound dosing [1].

| Evidence Dimension | 5-HT1A receptor binding affinity (pKi) and activation (Emax) |

| Target Compound Data | Roxindole: pKi = 9.42, Emax = 59.6% |

| Comparator Or Baseline | Quinpirole: Negligible activity at 5-HT1A receptors. |

| Quantified Difference | Absolute functional divergence; Roxindole acts as a potent 5-HT1A partial agonist whereas the comparator is inactive. |

| Conditions | [35S]GTPgammaS binding stimulated by 100 nM ligand at recombinant human 5-HT1A receptors. |

Buyers requiring a single, stable reference standard for simultaneous dopaminergic and serotonergic modulation must select Roxindole over mono-acting dopaminergic agents.

Enhanced Stability and Handling of the Hydrochloride Salt Form

For industrial and high-throughput laboratory procurement, the physical form of the compound dictates its utility. Roxindole hydrochloride (CAS 108050-82-4) provides superior solubility and long-term stability in standard screening solvents compared to unformulated free base extracts. It maintains integrity in DMSO over extended periods, which is vital for automated dispensing systems .

| Evidence Dimension | Long-term storage stability in DMSO stock solutions |

| Target Compound Data | Maintains stability for 12 months at -20°C in 10 mM DMSO solutions. |

| Comparator Or Baseline | Free base indolyl-butylamines (prone to oxidation and lower solubility). |

| Quantified Difference | Extended shelf-life and reproducible ≥98% HPLC purity for the hydrochloride salt. |

| Conditions | 10 mM DMSO stock solution stored at -20°C for high-throughput screening applications. |

Procuring the hydrochloride salt ensures assay reproducibility and minimizes reagent degradation in automated high-throughput screening libraries.

Selective D2/D3 Autoreceptor Screening

Because Roxindole functions as a highly restricted partial agonist at D2 receptors (Emax = 10.5%) while maintaining D3 activation, it is the optimal reference standard for in vitro assays designed to isolate presynaptic autoreceptor mechanisms from postsynaptic D2 signaling [1]. It replaces quinpirole in protocols where postsynaptic hyper-activation would confound the data.

Dual-Pathway Neuropharmacological Modeling

Roxindole’s unique combination of D3 agonism, 5-HT1A partial agonism (pKi = 9.42), and serotonin reuptake inhibition makes it an essential tool for modeling complex psychiatric and neurodegenerative pathways [1]. It is prioritized in high-throughput screening libraries where multi-target engagement is required, eliminating the need to co-administer separate D2 agonists and SSRIs.

Automated High-Throughput Screening (HTS) Library Formulation

The high-purity hydrochloride salt form of Roxindole is specifically suited for integration into automated compound libraries . Its proven stability in 10 mM DMSO stock solutions for up to 12 months at -20°C ensures that long-term screening campaigns for novel neurological therapeutics yield consistent, reproducible hit rates without signal degradation from reagent breakdown.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

108050-82-4 (mono HCL)

119742-13-1 (mesylate)

119742-13-1 (mesylate salt/solvate)

MeSH Pharmacological Classification

Other CAS

Wikipedia

2: Maj J, Kolodziejczyk K, Rogóz Z, Skuza G. Roxindole, a potential antidepressant. I. Effect on the dopamine system. J Neural Transm (Vienna). 1996;103(5):627-41. PubMed PMID: 8811507.

3: Seyfried CA, Bartoszyk GD. Sensitivity of dopamine D2 receptors following long-term treatment with roxindole. Eur J Pharmacol. 1994 May 12;257(1-2):67-72. PubMed PMID: 7915991.

4: Gründer G, Wetzel H, Hillert A, Jochum E, Hiemke C, Benkert O. The neuroendocrinological profile of roxindole, a dopamine autoreceptor agonist, in schizophrenic patients. Psychopharmacology (Berl). 1995 Feb;117(4):472-8. PubMed PMID: 7604150.

5: Seyfried CA, Adam G. Studies on the interaction of roxindole with brain monoamine oxidases and dopaminergic neurones in vitro and in vivo. Pharmacol Toxicol. 1994 Jun;74(6):314-20. PubMed PMID: 7937563.

6: Gründer G, Wetzel H, Hammes E, Benkert O. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression. Psychopharmacology (Berl). 1993;111(1):123-6. PubMed PMID: 7870927.

7: Kasper S, Fuger J, Zinner HJ, Bäuml J, Möller HJ. Early clinical results with the neuroleptic roxindole (EMD 49,980) in the treatment of schizophrenia--an open study. Eur Neuropsychopharmacol. 1992 Mar;2(1):91-5. PubMed PMID: 1353388.

8: Maj J, Kołodziejczyk K, Rogóz Z, Skuza G. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system. Pharmacopsychiatry. 1997 Mar;30(2):55-61. PubMed PMID: 9131725.

9: Bartoszyk GD, Harting J, Minck KO. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist. J Pharmacol Exp Ther. 1996 Jan;276(1):41-8. PubMed PMID: 8558454.

10: Csende F. A simple procedure for synthesis of roxindole, a dopamine D2-receptor agonist. Arch Pharm (Weinheim). 2001 Jul;334(7):253-4. PubMed PMID: 11512277.

11: Ninan I, Kulkarni SK. Involvement of dopamine D2 and 5-HT1A receptors in roxindole-induced antinociception. Indian J Exp Biol. 1999 Mar;37(3):234-7. PubMed PMID: 10641151.

12: Wiedemann K, Kellner M. Endocrine characterization of the new dopamine autoreceptor agonist roxindole. Exp Clin Endocrinol. 1994;102(4):284-8. PubMed PMID: 7813599.

13: Wetzel H, Hillert A, Gründer G, Benkert O. Roxindole, a dopamine autoreceptor agonist, in the treatment of positive and negative schizophrenic symptoms. Am J Psychiatry. 1994 Oct;151(10):1499-502. PubMed PMID: 7916543.

14: Lange JH, de Jong JC, Sanders HJ, Visser GM, Kruse CG. A straightforward synthetic approach for roxindole. Bioorg Med Chem Lett. 1999 Apr 5;9(7):1055-6. PubMed PMID: 10230639.

15: Newman-Tancredi A, Cussac D, Audinot V, Nicolas JP, De Ceuninck F, Boutin JA, Millan MJ. Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D(2)-like receptor and alpha(1)/alpha(2)-adrenoceptor. J Pharmacol Exp Ther. 2002 Nov;303(2):805-14. PubMed PMID: 12388667.

16: Benkert O, Gründer G, Wetzel H. Dopamine autoreceptor agonists in the treatment of schizophrenia and major depression. Pharmacopsychiatry. 1992 Nov;25(6):254-60. Review. PubMed PMID: 1362997.

17: Benkert O, Müller-Siecheneder F, Wetzel H. Dopamine agonists in schizophrenia: a review. Eur Neuropsychopharmacol. 1995;5 Suppl:43-53. Review. PubMed PMID: 8775758.

18: Wetzel H, Benkert O. Dopamine autoreceptor agonists in the treatment of schizophrenic disorders. Prog Neuropsychopharmacol Biol Psychiatry. 1993 Jul;17(4):525-40. Review. PubMed PMID: 8103233.

19: Willner P. The mesolimbic dopamine system as a target for rapid antidepressant action. Int Clin Psychopharmacol. 1997 Jul;12 Suppl 3:S7-14. Review. PubMed PMID: 9347387.

20: Brüss M, Bühlen M, Erdmann J, Göthert M, Bönisch H. Binding properties of the naturally occurring human 5-HT1A receptor variant with the Ile28Val substitution in the extracellular domain. Naunyn Schmiedebergs Arch Pharmacol. 1995 Oct;352(4):455-8. PubMed PMID: 8532077.

Explore Compound Types